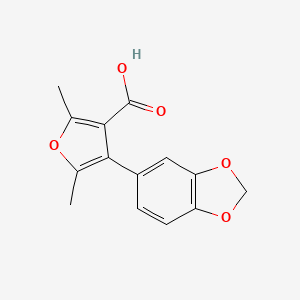

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid

Descripción general

Descripción

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid is an organic compound characterized by a benzodioxole ring attached to a furoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

Attachment to the Furoic Acid Moiety: The benzodioxole ring is then attached to the furoic acid moiety through a series of reactions, including esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or furoic acid moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Benzodioxole: A simpler compound with similar structural features.

Furoic Acid: Shares the furoic acid moiety but lacks the benzodioxole ring.

Benzodioxole Derivatives: Various derivatives with different substituents on the benzodioxole ring.

Uniqueness

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid is unique due to the combination of the benzodioxole and furoic acid moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Actividad Biológica

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its insecticidal effects, antidiabetic potential, and cytotoxicity.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a furoic acid structure. The presence of these functional groups is believed to contribute significantly to its biological activity.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of benzodioxole derivatives, particularly against the mosquito Aedes aegypti, a vector for several serious diseases.

- Study Findings :

- A study synthesized various benzodioxole acids and assessed their larvicidal activity against Aedes aegypti. The compound 4 demonstrated significant larvicidal activity with LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM, respectively .

- The positive control, temephos, exhibited much lower LC values (<10.94 μM), indicating that while the new compounds show promise, they are not yet as effective as established insecticides.

| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammals |

|---|---|---|---|

| 4 | 28.9 | 162.7 | No cytotoxicity up to 5200 μM |

| Temephos | <10.94 | N/A | Not specified |

Antidiabetic Potential

The antidiabetic effects of benzodioxole derivatives have been explored, particularly in relation to α-amylase inhibition.

- Research Insights :

- In vitro studies showed that certain derivatives exhibited potent α-amylase inhibition with IC50 values ranging from 0.68 to 0.85 µM .

- In vivo studies using streptozotocin-induced diabetic mice revealed that specific compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL .

| Compound | IC50 (µM) | Blood Glucose Reduction (mg/dL) |

|---|---|---|

| IIa | 0.85 | N/A |

| IIc | 0.68 | From 252.2 to 173.8 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of potential therapeutic agents.

- Findings :

Case Studies

- Insecticidal Efficacy : The synthesis of various benzodioxole derivatives demonstrated varying degrees of efficacy against mosquito larvae, emphasizing the need for structural optimization to enhance activity.

- Diabetes Management : The promising results in α-amylase inhibition and blood glucose regulation in animal models indicate that these compounds could be developed into effective antidiabetic medications.

Propiedades

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2,5-dimethylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-7-12(13(14(15)16)8(2)19-7)9-3-4-10-11(5-9)18-6-17-10/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEINJSAVLFFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)C(=O)O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301183840 | |

| Record name | 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104794-31-2 | |

| Record name | 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104794-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.